(E/Z)-3-O-Methyl-Entacapone
Übersicht
Beschreibung
(E/Z)-3-O-Methyl Entacapone is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a methoxy group
Wissenschaftliche Forschungsanwendungen
(E/Z)-3-O-Methyl Entacapone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of (E/Z)-3-O-Methyl Entacapone, also known as Entacapone, is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .
Mode of Action
Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .
Biochemical Pathways
The inhibition of COMT by Entacapone affects the metabolic pathways of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, Entacapone prevents the methylation of these catecholamines, thereby prolonging their action and enhancing their effects .
Pharmacokinetics
Entacapone exhibits a bioavailability of approximately 35% . It is highly protein-bound (about 98% ) and is primarily metabolized in the liver . The elimination half-life of Entacapone is relatively short, ranging from 0.4 to 0.7 hours . It is excreted mainly in the feces (90%) and to a lesser extent in the urine (10%) .
Result of Action
The inhibition of COMT by Entacapone leads to increased and more sustained plasma levodopa concentrations . This results in a reduction of Parkinson’s disease signs and symptoms for a greater length of time than levodopa and carbidopa therapy alone .
Action Environment
Environmental factors, particularly the gut microbiota, can influence the action, efficacy, and stability of Entacapone . For instance, changes in the gut microbiota composition can potentially lead to gastrointestinal problems and drowsiness, which are known side effects of Entacapone . Therefore, understanding and potentially manipulating the gut microbiota could provide strategies to reduce these side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-3-O-Methyl Entacapone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Introduction of the methoxy group: The nitrophenyl intermediate is then subjected to methylation to introduce the methoxy group.
Formation of the cyano group: The intermediate is then reacted with a suitable reagent to introduce the cyano group.
Formation of the final product: The final step involves the reaction of the intermediate with diethylamine to form the desired product.
Industrial Production Methods
Industrial production of (E/Z)-3-O-Methyl Entacapone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-3-O-Methyl Entacapone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-Cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-hydroxyphenyl)acrylamide: Similar structure but with a different substituent.
(2E)-N-[3-(Dimethylamino)propyl]-3-(4-methoxyphenyl)acrylamide: Similar structure but with different functional groups.
Uniqueness
(E/Z)-3-O-Methyl Entacapone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biologische Aktivität
(E/Z)-3-O-Methyl Entacapone, commonly referred to as Entacapone, is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). This compound has gained attention for its therapeutic potential, particularly in the treatment of Parkinson's disease (PD), where it enhances the efficacy of levodopa by increasing its bioavailability and prolonging its action. This article delves into the biological activity of (E/Z)-3-O-Methyl Entacapone, focusing on its mechanism of action, pharmacokinetics, and clinical implications.
Target Enzyme: COMT
The primary mechanism through which (E/Z)-3-O-Methyl Entacapone exerts its effects is via the inhibition of COMT. This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, Entacapone reduces the conversion of levodopa into 3-O-methyldopa (3-OMD), an inactive metabolite, thereby increasing the availability of levodopa in the brain.
Biochemical Pathways
The inhibition of COMT leads to several biochemical changes:
- Increased Dopamine Levels : Enhanced levels of dopamine in the central nervous system (CNS) improve motor function in PD patients.
- Altered Metabolic Pathways : The compound affects the metabolic pathways associated with catecholamines, leading to increased plasma concentrations of levodopa and dopamine while decreasing 3-OMD levels.
Pharmacokinetics
Entacapone exhibits a bioavailability ranging from 29% to 46% , with a peak plasma concentration occurring approximately 0.4 to 0.9 hours after administration. Its half-life ranges from 0.4 to 1 hour , depending on individual factors such as age and health status. The compound is primarily metabolized in the liver through glucuronidation, resulting in high protein binding (approximately 98% ) in humans .
Efficacy in Parkinson's Disease
Clinical studies have demonstrated that adding Entacapone to levodopa therapy significantly improves motor functions in PD patients. Notable findings include:
- Increased "On" Time : In studies like SEESAW and NOMECOMT, patients experienced an increase in "on" time by approximately 1 to 2.5 hours per day when treated with Entacapone alongside levodopa/carbidopa .
- Reduced Levodopa Dosage : The addition of Entacapone allowed for a reduction in daily levodopa dosage by up to 16% , minimizing side effects associated with higher doses .
Proteomic Changes
Research has shown that Entacapone treatment induces significant changes in hippocampal proteins related to synaptic transmission and plasticity. Specifically:
- Increased expression of proteins such as dynamin I , synapsin I , and Munc18-1 was observed, suggesting enhanced synaptic trafficking and potential neuroprotective effects against neurodegenerative diseases .
Table 1: Pharmacokinetic Profile of (E/Z)-3-O-Methyl Entacapone
Parameter | Value |
---|---|
Bioavailability | 29% - 46% |
Peak Plasma Concentration (t_max) | 0.4 - 0.9 hours |
Half-Life | 0.4 - 1 hour |
Protein Binding | ~98% |
Metabolism | Hepatic (glucuronidation) |
Table 2: Clinical Outcomes from Studies on Entacapone
Study | Increase in "On" Time | Reduction in Levodopa Dose |
---|---|---|
SEESAW | ~1 hour | ~12% |
NOMECOMT | ~1.4 hours | ~12% |
Ruottinen & Rinne | ~2.5 hours | ~16% |
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRYCCTAIVEQP-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744196 | |
Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146698-91-1 | |
Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.